
1-Propanone, 1-(2,4-dimethoxyphenyl)-3-(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(2,4-dimethoxyphenyl)-3-(dimethylamino)- is an organic compound with a complex structure
Preparation Methods
The synthesis of 1-Propanone, 1-(2,4-dimethoxyphenyl)-3-(dimethylamino)- involves several steps. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with dimethylamine in the presence of a catalyst. The reaction conditions typically involve controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Propanone, 1-(2,4-dimethoxyphenyl)-3-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, solvents, and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the conditions applied.
Scientific Research Applications
1-Propanone, 1-(2,4-dimethoxyphenyl)-3-(dimethylamino)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(2,4-dimethoxyphenyl)-3-(dimethylamino)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The pathways involved can vary depending on the application, but they generally include binding to active sites, altering protein function, or modulating signaling pathways.
Comparison with Similar Compounds
1-Propanone, 1-(2,4-dimethoxyphenyl)-3-(dimethylamino)- can be compared with similar compounds such as:
- 1-Propanone, 2-amino-1-(2,4-dimethoxyphenyl)-
- 1-Propanone, 1-(2,4-dimethoxyphenyl)-2,2-difluoro-
These compounds share structural similarities but differ in specific functional groups or substituents, leading to variations in their chemical properties and applications
Properties
CAS No. |
63199-44-0 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C13H19NO3/c1-14(2)8-7-12(15)11-6-5-10(16-3)9-13(11)17-4/h5-6,9H,7-8H2,1-4H3 |
InChI Key |
KZTZFHZBNYZQFP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


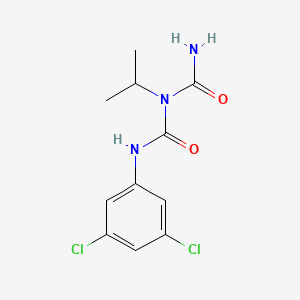
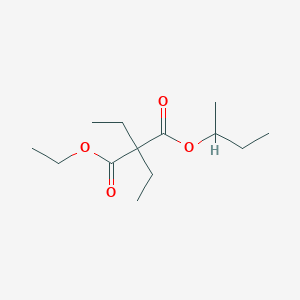
![N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine](/img/structure/B14497901.png)
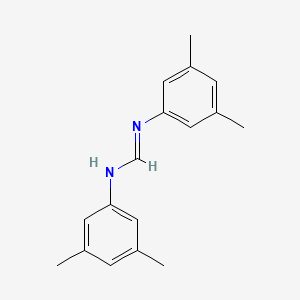
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)
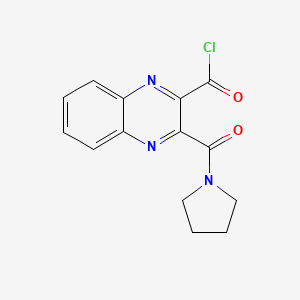
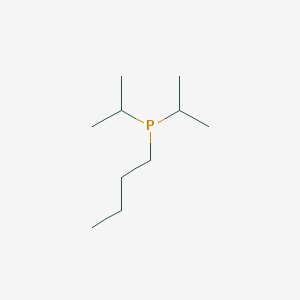
![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)
![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)

![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)

